molecular formula C21H22BrN7O2 B11099370 2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11099370
M. Wt: 484.3 g/mol
InChI Key: VYLFUXJRSJJYAP-QRVIBDJDSA-N
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Description

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzaldehyde moiety and a triazine ring substituted with an anilino and pyrrolidinyl group

Preparation Methods

The synthesis of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting from commercially available precursors. The initial step often includes the bromination of 4-hydroxy-5-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 1-[4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the final hydrazone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its ability to form stable complexes with metals can be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving hydrazone or triazine moieties.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The triazine ring may interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE include:

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime
  • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the triazine ring and hydrazone group in 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE imparts unique characteristics that distinguish it from these related compounds.

Properties

Molecular Formula

C21H22BrN7O2

Molecular Weight

484.3 g/mol

IUPAC Name

4-[(Z)-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C21H22BrN7O2/c1-31-17-12-14(11-16(22)18(17)30)13-23-28-20-25-19(24-15-7-3-2-4-8-15)26-21(27-20)29-9-5-6-10-29/h2-4,7-8,11-13,30H,5-6,9-10H2,1H3,(H2,24,25,26,27,28)/b23-13-

InChI Key

VYLFUXJRSJJYAP-QRVIBDJDSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)Br)O

Origin of Product

United States

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